molecular formula C19H18N2O5S2 B2490208 methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2034253-44-4

methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2490208
CAS No.: 2034253-44-4
M. Wt: 418.48
InChI Key: NLJVBYJRHKICJC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. These intermediates are then coupled using a Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium catalysts in the Suzuki–Miyaura coupling is common, and the reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine .

Scientific Research Applications

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiophene and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Biological Activity

Methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, also known as TH239, is a complex organic compound with significant biological activity, particularly in the field of cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

TH239 has a molecular formula of C₁₈H₁₈N₂O₃S and a molecular weight of 418.48 g/mol. The compound features a unique combination of a benzoate ester, methoxy substituent, and thiophene-sulfamoyl linkage, contributing to its distinct biological activity.

The primary biological activity of TH239 is attributed to its ability to inhibit maternal embryonic leucine-zipper kinase (MELK), a protein that is overexpressed in various cancers. MELK is involved in cell proliferation and survival, making it a critical target for cancer therapy. In preclinical studies, TH239 has demonstrated:

  • Inhibition of Cell Proliferation : TH239 effectively reduces the proliferation of cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.

In Vitro Studies

In vitro experiments have shown that TH239 exhibits potent anti-cancer effects across different cancer cell lines. For instance:

  • Cell Lines Tested : Studies have utilized various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
  • Results : TH239 significantly decreased cell viability and induced apoptosis in a dose-dependent manner.

In Vivo Studies

Animal model studies further support the efficacy of TH239:

  • Tumor Xenograft Models : In xenograft models, administration of TH239 resulted in reduced tumor growth compared to control groups.
  • Mechanistic Insights : Analysis revealed that TH239 not only inhibited MELK but also affected downstream signaling pathways associated with tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TH239, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-methoxybenzoateC₉H₁₀O₃Lacks thiophene and sulfonamide groups; less versatile
Thiophene-2-sulfonamideC₈H₉NO₂SContains sulfonamide; used in various medicinal applications
5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazoleC₁₅H₁₅N₃O₂SExhibits anti-inflammatory properties; structurally distinct

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that TH239 reduced cell viability by over 60% at a concentration of 10 µM after 48 hours.
  • Colon Cancer Efficacy : In HT-29 cells, TH239 not only inhibited cell growth but also altered the expression levels of key apoptotic markers such as caspase-3 and PARP.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, TH239 shows promise for:

  • Cancer Therapy : Targeting MELK could be beneficial in treating various cancers where this kinase is overexpressed.
  • Anti-inflammatory Applications : Preliminary data suggest potential anti-inflammatory effects through interactions with cyclooxygenase enzymes.

Properties

IUPAC Name

methyl 4-methoxy-3-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-16-6-5-14(19(22)26-2)9-18(16)28(23,24)21-11-13-8-15(12-20-10-13)17-4-3-7-27-17/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJVBYJRHKICJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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